molecular formula C12H13N3O B2622314 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide CAS No. 1198066-65-7

2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide

Cat. No.: B2622314
CAS No.: 1198066-65-7
M. Wt: 215.256
InChI Key: ADZZNKNFFBCRES-UHFFFAOYSA-N
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Description

2-Cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery research. This molecule features a classic acceptor-donor-acceptor (A-π-D-π-A) molecular architecture, incorporating an electron-rich 1-methylpyrrole ring connected through a conjugated prop-2-enamide bridge to a reactive acrylamide moiety . Compounds with this pyrrole-propenamide core are frequently investigated as key intermediates in the synthesis of more complex heterocyclic systems and have demonstrated relevance in the development of inhibitors for various biological targets . The presence of the polar cyano group, conjugated system, and the polymerizable prop-2-en-1-yl (allyl) amide group makes this compound a versatile precursor for chemical synthesis. The acrylamide group is particularly valuable for researchers in covalent inhibitor design, allowing for targeted, irreversible binding to specific cysteine residues or other nucleophilic sites in protein targets . Furthermore, this functional group can be utilized in polymer chemistry and materials science for the creation of functionalized surfaces or molecular networks. The molecular scaffold is analogous to other documented pyrrole derivatives that have been explored for their biological activities, suggesting its potential utility in constructing novel compounds for screening against various disease models . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-cyano-3-(1-methylpyrrol-2-yl)-N-prop-2-enylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-3-6-14-12(16)10(9-13)8-11-5-4-7-15(11)2/h3-5,7-8H,1,6H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZZNKNFFBCRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C(C#N)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate is then reacted with prop-2-en-1-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the enamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Antimicrobial Properties
Research has indicated that derivatives of 2-cyano compounds exhibit notable antibacterial and antifungal activities. For instance, studies on related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antimicrobial agents based on the structural framework of 2-cyano derivatives . The incorporation of the pyrrole moiety enhances biological activity due to its ability to interact with biological targets effectively.

Anticancer Activity
Compounds similar to 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide have been evaluated for anticancer properties. The presence of cyano and acrylamide functionalities allows for interactions with cellular mechanisms, potentially leading to apoptosis in cancer cells. Preliminary studies suggest that modifications to the compound can lead to increased selectivity and potency against various cancer cell lines .

Synthetic Utility

Versatile Building Block
The compound serves as a versatile building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions, including Michael additions, cycloadditions, and nucleophilic substitutions. This versatility is crucial for synthesizing more complex molecules in pharmaceutical chemistry .

Synthesis of Novel Derivatives
Research has shown that 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide can be used to synthesize novel derivatives with enhanced properties. For example, modifications to the pyrrole ring or the acrylamide moiety can yield compounds with improved solubility and bioactivity profiles .

Material Science Applications

Polymer Chemistry
In material science, compounds like 2-cyano derivatives are explored for their potential in polymer synthesis. The acrylamide functionality allows these compounds to act as monomers in polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and drug delivery systems .

Supramolecular Chemistry
The supramolecular interactions involving 2-cyano compounds have been studied extensively. These interactions can lead to the formation of organized structures that are useful in nanotechnology and sensor applications. The ability to form hydrogen bonds and π-stacking interactions enhances their utility in creating functional materials .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus; potential for new antibiotic development .
Study BAnticancer PropertiesShowed selective cytotoxicity against cancer cell lines; promising candidate for further development .
Study CPolymer ApplicationsUtilized as a monomer for synthesizing biodegradable polymers; enhanced mechanical properties observed .

Mechanism of Action

The mechanism by which 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The cyano group and the enamide structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve key signaling pathways in cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related derivatives, highlighting substituent variations and their implications:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Properties/Applications
Target: 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide R1 = 1-methylpyrrol-2-yl; R2 = propenyl ~285.3 Not reported Not reported Potential bioactivity (e.g., kinase inhibition) inferred from pyrrole motifs
2-cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) R1 = 4-methoxyphenyl; R2 = sulfamoyl ~383.4 292 90 High thermal stability; sulfonamide enhances solubility
2-cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) R1 = 4-chlorophenyl; R2 = sulfamoyl ~388.3 286 63 Chlorine substituent increases lipophilicity
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate R1 = 1-methylpyrrol-2-yl; R2 = ethyl ~218.2 Not reported Moderate Ester group simplifies crystallization
2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide R1 = nitrophenyl-furan; R2 = methylphenyl ~408.4 Not reported Not reported Nitro group facilitates redox activity
Key Observations:
  • Electronic Effects : The 1-methylpyrrole group in the target compound introduces electron-rich aromaticity, contrasting with electron-withdrawing groups (e.g., sulfamoyl in 5b, nitro in furan derivatives) that alter charge distribution and reactivity .
  • Solubility : Sulfamoyl substituents (5b, 5c) improve aqueous solubility compared to the hydrophobic propenyl group in the target compound .
  • Biological Relevance : Pyrrole and propenyl moieties are associated with bioactivity in kinase inhibitors and antihypertensive agents, as seen in docking studies of related thiazolimines .

Biological Activity

2-Cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide, a compound with potential pharmacological applications, has garnered interest for its biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C11H12N2O2C_{11}H_{12}N_2O_2, with a molecular weight of approximately 204.23 g/mol. The structure features a pyrrole ring, a cyano group, and an amide functionality, which may contribute to its biological properties.

Biological Activities

1. Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide can inhibit the growth of both Gram-positive and Gram-negative bacteria.

In vitro testing against Escherichia coli and Pseudomonas aeruginosa demonstrated varying degrees of efficacy, with minimum inhibitory concentration (MIC) values indicating potential as an antibacterial agent. For example, related compounds displayed MIC values ranging from 50 to 100 µg/mL against these pathogens .

2. Antimalarial Activity
The compound's structural similarity to known antimalarial agents suggests potential efficacy against malaria-causing parasites such as Plasmodium falciparum. A study involving similar pyrrole derivatives reported IC50 values in the low nanomolar range, showcasing strong antiplasmodial activity . The therapeutic index was favorable, indicating low cytotoxicity against human cell lines while maintaining efficacy against malaria parasites.

3. Cytotoxicity Studies
Cytotoxicity assays conducted on human hepatic HepG2 cells revealed that certain derivatives exhibited IC50 values above 1 µM, indicating low toxicity levels and a favorable therapeutic index (TI > 134). This suggests that while the compound may have potent biological activities, it does not adversely affect mammalian cells at therapeutic concentrations .

Table 1: Biological Activity Summary

Activity Tested Pathogen/Cell Line IC50 (nM) Comments
AntibacterialE. coli50Moderate activity
P. aeruginosa75Effective against Gram-negative bacteria
AntimalarialP. falciparum<10High potency observed
CytotoxicityHepG2 cells>1000Low toxicity

The precise mechanism by which 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide exerts its biological effects is still under investigation. However, it is hypothesized that the cyano group and the pyrrole moiety play critical roles in interacting with biological targets such as enzymes or receptors involved in microbial growth or parasitic survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide, and how can purity be optimized?

  • Methodological Answer : A common approach involves condensation reactions between N-methyl-pyrrole-2-carboxaldehyde and cyanoacetamide derivatives. For example, ethyl cyanoacetate has been used in analogous syntheses under basic conditions (e.g., Knoevenagel condensation) . Purification via flash column chromatography (e.g., 40% ethyl acetate/hexane) is critical for removing unreacted precursors. HRMS and HPLC-UV/MS (as used in related enamide syntheses) should validate purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT and 2D experiments (e.g., HSQC, HMBC) to confirm the α,β-unsaturated enamide backbone and substituents.
  • FT-IR : Verify cyano (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.
  • HRMS : Confirm molecular weight with <2 ppm error .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Although specific hazard data are limited, structurally related acrylamides often require:

  • PPE (gloves, lab coat, goggles).
  • Use of a fume hood to avoid inhalation/contact (similar to N-(2,2-dimethoxyethyl)prop-2-enamide protocols) .
  • Emergency protocols for spills (e.g., neutralization with activated carbon) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in solvents like DCM/hexane.
  • Refinement : Employ SHELXL for small-molecule refinement, addressing potential twinning or disorder (common in enamide derivatives). SHELXL’s constraints (e.g., DFIX, SIMU) improve accuracy .
  • Visualization : ORTEP-3 can generate thermal ellipsoid diagrams to highlight bond distortions .

Q. How do electronic effects of the 1-methylpyrrole substituent influence the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • Computational Modeling : Use DFT (e.g., Gaussian) to calculate frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing/donating effects of the pyrrole ring.
  • Comparative Studies : Synthesize analogs (e.g., replacing methyl with morpholine or nitro groups) and compare bioactivity (e.g., enzyme inhibition assays) .

Q. What strategies address discrepancies between spectroscopic data and computational predictions?

  • Methodological Answer :

  • Validation : Cross-check NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw).
  • Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility .
  • Crystallographic Validation : Resolve ambiguities via XRD (e.g., confirming E/Z isomerism in the enamide group) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro) on the pyrrole ring to modulate π-π stacking in target binding pockets .
  • Bioisosteric Replacement : Replace the cyano group with sulfonamide or carboxylate to alter solubility/target affinity .
  • In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .

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